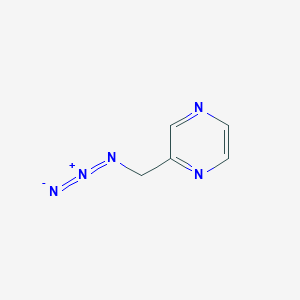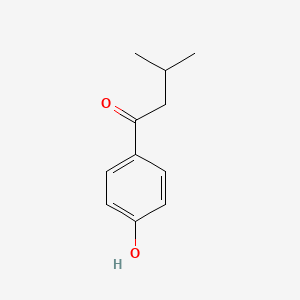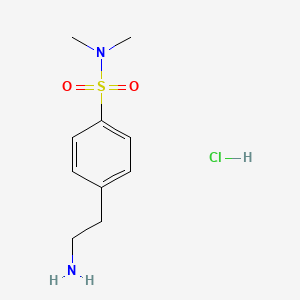
Z-Thr(Me)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Thr(Me)-OH: , also known as (2S,3R)-2-[(benzyloxy)carbonyl]amino-3-hydroxybutanoic acid, is a derivative of threonine. Threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound this compound is often used in peptide synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Thr(Me)-OH typically involves the protection of the amino and hydroxyl groups of threonine. One common method is the use of benzyl chloroformate to protect the amino group, resulting in the formation of the benzyloxycarbonyl (Z) group. The hydroxyl group can be protected using various protecting groups, depending on the desired synthetic route .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to form the desired peptide chain. The protecting groups are then removed to yield the final product .
化学反応の分析
Types of Reactions: Z-Thr(Me)-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield an alcohol .
科学的研究の応用
Z-Thr(Me)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of various biochemical products
作用機序
The mechanism of action of Z-Thr(Me)-OH involves its incorporation into peptides and proteins. The compound interacts with various molecular targets and pathways, influencing protein structure and function. The specific pathways and targets depend on the context in which the compound is used .
類似化合物との比較
Z-Thr-OMe: A methyl ester derivative of threonine.
Z-Thr-OEt: An ethyl ester derivative of threonine.
Z-Thr-OH: The unmodified threonine derivative
Uniqueness: Z-Thr(Me)-OH is unique due to its specific protecting groups, which make it particularly useful in peptide synthesis. The compound’s structure allows for selective reactions, making it a valuable tool in various research applications .
特性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
(2S,3R)-3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11+/m1/s1 |
InChIキー |
QUMPTEMSGZOMGE-KOLCDFICSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
正規SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)




![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)


![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)




![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
